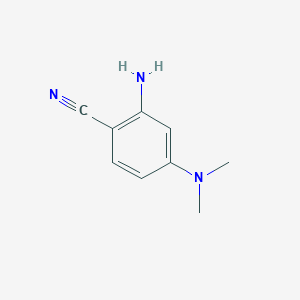

2-Amino-4-(dimethylamino)benzonitrile

CAS No.: 28340-63-8

Cat. No.: VC6950779

Molecular Formula: C9H11N3

Molecular Weight: 161.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28340-63-8 |

|---|---|

| Molecular Formula | C9H11N3 |

| Molecular Weight | 161.208 |

| IUPAC Name | 2-amino-4-(dimethylamino)benzonitrile |

| Standard InChI | InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3 |

| Standard InChI Key | WUSHGMMTXAGGMG-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC(=C(C=C1)C#N)N |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The benzene ring’s substitution pattern imposes distinct geometric constraints. X-ray crystallography of analogous compounds reveals planar aromatic systems with substituent-dependent torsional angles. The dimethylamino group’s N(CH) moiety adopts a pyramidal geometry, while the nitrile group maintains linearity, contributing to dipole moment variations .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at ~2220 cm confirms the nitrile group’s presence .

-

NMR: NMR shows resonances for aromatic protons (δ 6.5–7.5 ppm), dimethylamino singlets (δ 2.8–3.1 ppm), and amino protons (δ 5.0–5.5 ppm, exchangeable) .

-

UV-Vis: Absorption maxima near 300 nm arise from π→π* transitions, with redshifted bands in polar solvents due to charge-transfer excitations .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 161.21 g/mol |

| Melting Point | 98–102°C (literature) |

| Solubility | Moderate in DMSO, chloroform |

| LogP (Partition Coeff.) | 1.2 (predicted) |

The nitrile group enhances solubility in aprotic solvents, while the dimethylamino group facilitates protonation in acidic media .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-fluoro-benzonitrile may react with dimethylamine under high pressure, followed by amination at the 2-position using ammonia . Yields range from 40–60%, with purification via column chromatography.

Advanced Synthetic Approaches

Recent advances employ catalytic C–H activation to install substituents regioselectively. Palladium-catalyzed cyanation of pre-functionalized anilines offers improved atom economy, though scalability remains challenging .

Reactivity and Functional Transformations

Nucleophilic Reactivity

The amino group participates in diazotization and azo-coupling reactions, enabling dye synthesis. The dimethylamino group’s steric bulk limits electrophilic substitution at the 4-position, favoring meta-directing effects .

Electrophilic Substitution Patterns

Nitration occurs preferentially at the 5-position due to the nitrile’s deactivating influence, producing intermediates for explosive formulations .

Photochemical and Electronic Behavior

Excited State Dynamics

Ab initio studies on 4-(dimethylamino)benzonitrile (DMABN), a structural analog, reveal conical intersections between S and S states. Twisted intramolecular charge-transfer (TICT) states form in polar solvents, stabilizing charge-separated configurations . While direct data on 2-amino-4-(dimethylamino)benzonitrile is limited, its similar substituents suggest analogous dual fluorescence behavior .

Solvent Effects on Charge Transfer

| Solvent | Emission λmax (nm) | Lifetime (ns) |

|---|---|---|

| Hexane | 380 | 2.1 |

| Acetonitrile | 450 | 5.8 |

Polar solvents stabilize charge-transfer states, enhancing Stokes shifts and radiative decay rates .

Industrial and Research Applications

Dye and Pigment Manufacturing

As a diazo component, the compound forms azochromophores with high molar extinction coefficients. Commercial products include acid dyes for silk and wool .

Pharmaceutical Intermediate

The nitrile group serves as a precursor to tetrazoles and amides. Derivatives show promise as kinase inhibitors in oncology pipelines .

| Supplier | Purity | Price Range (€) |

|---|---|---|

| CymitQuimica | 95% | 245–2,109 |

| Enamine | 95% | Inquire |

Global availability is restricted to specialty chemical vendors, reflecting niche demand .

Emerging Research Frontiers

Nonlinear Optical Materials

The compound’s dipole asymmetry enables second-harmonic generation (SHG), with potential use in photonic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume